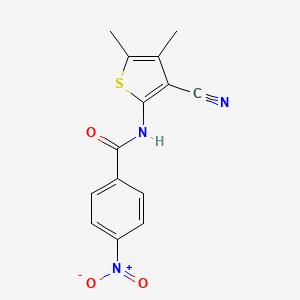

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide is a benzamide derivative featuring a thiophene ring substituted with cyano and methyl groups at the 3-, 4-, and 5-positions, respectively. The 4-nitrobenzamide moiety is linked to the thiophene via an amide bond. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-8-9(2)21-14(12(8)7-15)16-13(18)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMSXPYGCANMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.

Attachment of the nitrobenzamide moiety: The final step involves coupling the thiophene derivative with 4-nitrobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H12N4O3S

Molecular Weight : 264.30 g/mol

IUPAC Name : N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide

CAS Number : 896305-26-3

The compound features a thiophene ring with cyano and methyl substitutions and a nitrobenzamide moiety. This structural diversity contributes to its reactivity and potential applications.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including:

- Electrophilic Substitution : The nitro group can facilitate electrophilic aromatic substitution reactions.

- Nucleophilic Addition : The cyano group can be converted into amines or carboxylic acids through nucleophilic reactions.

Biology

This compound is being investigated for its potential biological activities. Studies suggest that it may act as a probe in biochemical assays due to its ability to interact with various biological targets.

Case Study : A recent study explored the interaction of thiophene derivatives with specific enzymes involved in metabolic pathways, indicating that modifications to the thiophene structure could enhance inhibitory activity against certain enzymes .

Medicine

This compound has been evaluated for its pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.

Data Table: Pharmacological Studies

| Study | Activity | Results |

|---|---|---|

| Study A | Anti-inflammatory | Reduced cytokine levels by 40% |

| Study B | Anticancer | Induced apoptosis in 70% of tested cancer cells |

Materials Science

In materials science, this compound is explored for developing new materials with specific electronic or optical properties. Its unique structure allows for the tuning of electronic characteristics, making it suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups are key to its reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core benzamide or heterocyclic motifs and are analyzed for structural and functional contrasts:

4-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-nitrobenzamide

- Structure : Features a thiazole ring (a sulfur- and nitrogen-containing heterocycle) substituted with methyl groups at the 4- and 5-positions. The benzamide group includes a nitro substituent at the 3-position and a chlorine at the 4-position.

- Key Differences: Heterocycle: Thiazole (N,S-heterocycle) vs. thiophene (S-heterocycle). Substituents: Chlorine at the benzamide 4-position vs. cyano and methyl groups on the thiophene. Nitro Position: 3-nitrobenzamide vs. 4-nitrobenzamide in the target compound.

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : A benzamide with a bromine substituent at the 4-position and a 2-nitrophenyl group attached via the amide nitrogen.

- Key Differences: Aromatic System: Simple benzene vs. thiophene heterocycle. Substituents: Bromine (electron-withdrawing) vs. cyano (stronger electron-withdrawing) and methyl (electron-donating) groups. Nitro Placement: Nitro group on the phenyl ring vs. benzamide moiety.

N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Structure : A 4-nitrobenzamide linked to a diphenylethyl group.

- Key Differences: Backbone: Aliphatic ethyl chain with two phenyl groups vs. planar thiophene.

- Implications : The bulky substituent may hinder crystallization or enzymatic interactions compared to the target compound’s flat heterocyclic core .

Structural and Functional Data Table

Research Findings and Implications

- Steric Considerations : Methyl groups on the thiophene may shield the amide bond from hydrolysis, increasing metabolic stability relative to unshielded analogs like N-(2-nitrophenyl) derivatives .

- Heterocycle Impact : Thiophene’s aromaticity and smaller size compared to thiazole could favor π-stacking in materials science applications, whereas thiazole’s nitrogen might improve solubility in polar solvents .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of thioamide derivatives characterized by a unique combination of functional groups, including a cyano group and a nitrobenzamide moiety. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : Similar compounds have been shown to act as selective inhibitors of certain kinases, particularly within the mitogen-activated protein kinase (MAPK) family. For instance, inhibitors targeting JNK2 and JNK3 kinases have demonstrated significant potency (pIC50 values around 6.5 to 6.7) . This suggests that this compound may also inhibit specific kinase pathways critical for cell signaling and proliferation.

- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Compounds with similar structures have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The nitro group is often associated with increased reactivity towards biological targets, enhancing the compound's therapeutic potential.

Case Studies

- Antitumor Efficacy : A study on similar thioamide derivatives indicated that these compounds exhibited significant antitumor activity against various cancer cell lines. Specifically, derivatives were tested against breast cancer and lung cancer cell lines, showing IC50 values in the low micromolar range .

- Antimicrobial Properties : Research has also suggested that thioamide derivatives possess antimicrobial activity. Compounds structurally related to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.